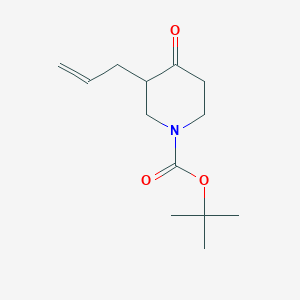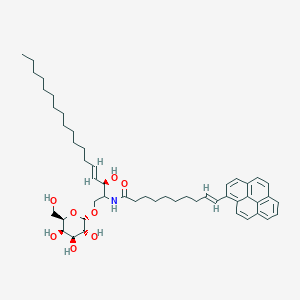
Pyrgalcer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrgalcer, also known as 4,5-dihydro-1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. Pyrgalcer belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine. The purpose of
Mecanismo De Acción
Pyrgalcer acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft. The exact mechanism of action of pyrgalcer is not well understood, but it is believed to involve the interaction with transporters and receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
Pyrgalcer has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also increases heart rate and blood pressure, which are common physiological effects of stimulants. Pyrgalcer has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrgalcer has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter levels in the brain are well characterized. However, pyrgalcer has several limitations. It is a novel psychoactive substance, and its long-term effects on the brain are not well understood. Additionally, its effects on behavior and cognition may vary depending on the dose and the route of administration.
Direcciones Futuras
There are several future directions for research on pyrgalcer. One area of interest is the potential therapeutic applications of pyrgalcer in the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the development of more selective and potent pyrgalcer analogs that could be used to study the specific roles of dopamine, norepinephrine, and serotonin in the brain. Finally, more research is needed to understand the long-term effects of pyrgalcer on the brain and behavior.
In conclusion, pyrgalcer is a novel psychoactive substance that has potential applications in scientific research. It acts as a reuptake inhibitor and releasing agent of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Pyrgalcer has several advantages for lab experiments, but its long-term effects on the brain and behavior are not well understood. There are several future directions for research on pyrgalcer, including its potential therapeutic applications and the development of more selective and potent analogs.
Métodos De Síntesis
Pyrgalcer can be synthesized using a two-step process. The first step involves the condensation of Pyrgalcer1,3-benzodioxol-5-carboxylic acid with 1-pyrrolidinopentan-1-one to produce Pyrgalcer1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce pyrgalcer.
Aplicaciones Científicas De Investigación
Pyrgalcer has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which could lead to a better understanding of the mechanisms underlying addiction and other psychiatric disorders. Pyrgalcer may also be useful in studying the effects of stimulants on cognitive function and memory.
Propiedades
Número CAS |
137593-41-0 |
|---|---|
Nombre del producto |
Pyrgalcer |
Fórmula molecular |
C50H71NO8 |
Peso molecular |
814.1 g/mol |
Nombre IUPAC |
(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |
InChI |
InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |
Clave InChI |
MJGFYEMZFWUTOG-FZEZEXDMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Sinónimos |
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



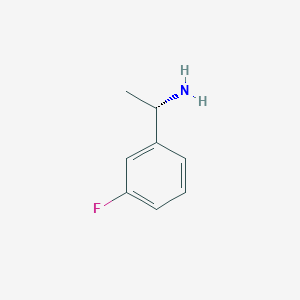
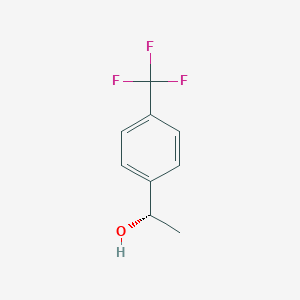
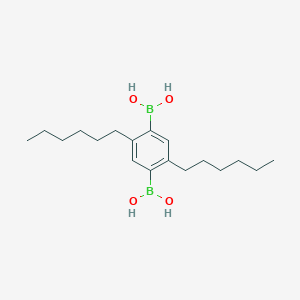

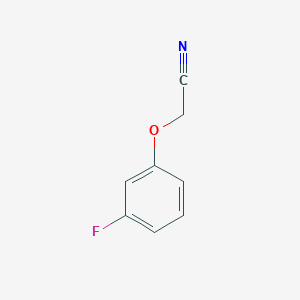
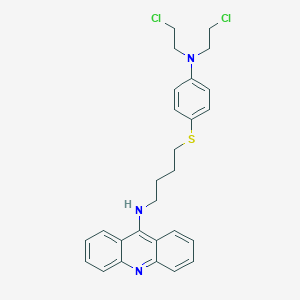


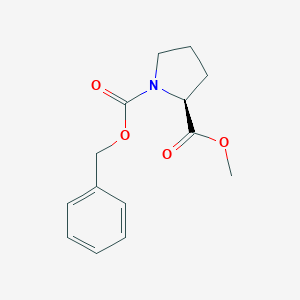


![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
